molecular formula C6H3F2NO B578290 2,3-Difluoropyridine-4-carbaldehyde CAS No. 1227502-65-9

2,3-Difluoropyridine-4-carbaldehyde

Cat. No.: B578290
CAS No.: 1227502-65-9
M. Wt: 143.093
InChI Key: DJDQNHSVEDQAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoropyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoropyridine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-difluoropyridine-4-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis. The aldehyde group allows for further functionalization, enabling the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoropyridine-4-carbaldehyde is unique due to the combination of fluorine atoms and an aldehyde group, which provides a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications .

Biological Activity

2,3-Difluoropyridine-4-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with two fluorine substituents at the 2 and 3 positions and an aldehyde group at the 4 position. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. Similar compounds have been shown to exhibit inhibitory effects on enzymes such as α-glucosidase, impacting glucose metabolism. The compound's aldehyde group can participate in nucleophilic attack reactions, allowing it to form covalent bonds with biomolecules, which may lead to enzyme inhibition or activation.

Anticancer Properties

Preliminary studies suggest that this compound may influence cancer cell proliferation and apoptosis. Similar compounds have been observed to activate caspase enzymes and induce apoptosis in various cancer cell lines. This suggests a possible role for this compound in cancer treatment strategies.

Case Studies and Research Findings

  • Enzyme Inhibition : A study explored the inhibition of α-glucosidase by pyridine derivatives, indicating that modifications at the 4-position can enhance inhibitory activity. The findings suggest that this compound could be a candidate for further investigation in glucose metabolism disorders.
  • Cellular Effects : In vitro studies have shown that similar compounds can modulate cellular signaling pathways related to apoptosis and cell cycle regulation. The ability of these compounds to alter gene expression profiles also points to their potential as therapeutic agents .

Data Tables

Activity Compound IC50 Value (µM) Reference
α-Glucosidase Inhibition2,3-Difluoropyridine Derivative15.0
Antimicrobial ActivityRelated Pyridine Derivative10.0
Apoptosis InductionSimilar CompoundN/A

Properties

IUPAC Name

2,3-difluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDQNHSVEDQAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704705
Record name 2,3-Difluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227502-65-9
Record name 2,3-Difluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.